REACTION_CXSMILES
|
[C:1]1(=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.[ClH:7].[CH2:8]([O:10][C:11](=[O:14])[CH2:12][NH2:13])[CH3:9].C([BH3-])#N.[Na+]>CO>[ClH:7].[CH2:8]([O:10][C:11](=[O:14])[CH2:12][NH:13][CH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)[CH3:9] |f:1.2,3.4,6.7|
|
Name
|
|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)=O
|
Name
|
|
Quantity
|
21.6 g
|
Type
|
reactant
|
Smiles
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Cl.C(C)OC(CN)=O
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
7.48 g
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Type
|
reactant
|
Smiles
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C(#N)[BH3-].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
with stirring at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
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The mixture is further stirred at room temperature for 3 hours
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Duration
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3 h
|
Type
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CONCENTRATION
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Details
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the reaction mixture is concentrated under reduced pressure
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Type
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ADDITION
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Details
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To the residue is added 500 ml of water
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Type
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EXTRACTION
|
Details
|
extracted with 300 ml of ethyl acetate
|
Type
|
WASH
|
Details
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The extract is washed with saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent is then distilled off under reduced pressure
|
Type
|
DISSOLUTION
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Details
|
the resulting oily product is dissolved in 200 ml of ether
|
Type
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ADDITION
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Details
|
followed by addition of 10 ml of 10% alcoholic hydrochloride, whereupon crystals
|
Type
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FILTRATION
|
Details
|
The crystals are collected by filtration
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Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)OC(CNC1CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 51.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |